molecular formula C18H19NO5S B3489278 DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE

DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE

Cat. No.: B3489278
M. Wt: 361.4 g/mol
InChI Key: KKLYGJOEWNCLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties

Preparation Methods

The synthesis of DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethyl isophthalate and 2-(2-thienyl)acetic acid.

    Condensation Reaction: The key step involves the condensation of diethyl isophthalate with 2-(2-thienyl)acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

    Thiophene-2-carboxylic acid: A simple thiophene derivative used in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

diethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-3-23-17(21)12-8-13(18(22)24-4-2)10-14(9-12)19-16(20)11-15-6-5-7-25-15/h5-10H,3-4,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLYGJOEWNCLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE
Reactant of Route 2
Reactant of Route 2
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE
Reactant of Route 3
Reactant of Route 3
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE
Reactant of Route 4
Reactant of Route 4
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE
Reactant of Route 5
Reactant of Route 5
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE
Reactant of Route 6
Reactant of Route 6
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.